molecular formula C8H5Cl2N3O B8432152 3-Amino-6,7-dichloroquinoxalin-2(1H)-one

3-Amino-6,7-dichloroquinoxalin-2(1H)-one

Cat. No. B8432152
M. Wt: 230.05 g/mol
InChI Key: FKRVCBPBIYFSBP-UHFFFAOYSA-N
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Patent
US05597922

Procedure details

An adaptation of the method of Burrell et al., J. Chem. Soc. Perkin I. 2707 (1973), was used. A mixture of 4,5-dichloro-1,2-phenylenediamine (354 mg, 2.00 mmol; Aldrich Co.) and ethyl thiooxamate (333 mg, 2.50 mmol; Aldrich Co.) in 5 mL of ethanol was heated to reflux. The resulting brown solution was stirred under reflux for 10 h. The resulting brown suspension was cooled down to 25° C. A brown precipitate appeared. The mixture was vacuum filtered and the brown solid was washed with EtOH (5×2 mL) and dried in vacuum at 60° C. overnight to yield 92 mg (20%) of 6,7-dichloro-3-aminoquinoxalin-2(1H)-one: mp dec.>350° C. 1H NMR (300 MHz, DMSO-d6) δ 12.261 (br s, 1H, NH), 7.421 (s, 1H, H-5), 7.252 (s, 1H, H-8). Mass: calcd. for C8H5Cl2N3O (M+) M/z 228.9810, found 228.9820.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11]([O:16]CC)(=S)[C:12]([NH2:14])=O>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Cl:8])[NH:9][C:11](=[O:16])[C:12]([NH2:14])=[N:10]2

Inputs

Step One
Name
Quantity
354 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Name
Quantity
333 mg
Type
reactant
Smiles
C(C(=O)N)(=S)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting brown solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the brown solid was washed with EtOH (5×2 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C(C(NC2=CC1Cl)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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